6-[4-(1,3-Benzothiazol-2-yl)-1,2-dihydro-3H-pyrazol-3-ylidene]-3-methoxy-4-propylcyclohexa-2,4-dien-1-one
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Overview
Description
6-[4-(1,3-Benzothiazol-2-yl)-1,2-dihydro-3H-pyrazol-3-ylidene]-3-methoxy-4-propylcyclohexa-2,4-dien-1-one is a complex organic compound that features a benzothiazole moiety fused with a pyrazole ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzothiazole derivatives, including 6-[4-(1,3-Benzothiazol-2-yl)-1,2-dihydro-3H-pyrazol-3-ylidene]-3-methoxy-4-propylcyclohexa-2,4-dien-1-one, can be achieved through various synthetic pathways. Common methods include:
Diazo-coupling: This involves the reaction of diazonium salts with benzothiazole derivatives.
Knoevenagel condensation: This reaction involves the condensation of aldehydes or ketones with active methylene compounds in the presence of a base.
Biginelli reaction: A multi-component reaction that synthesizes dihydropyrimidinones from an aldehyde, a β-keto ester, and urea.
Microwave irradiation: This method accelerates the reaction process and improves yields.
One-pot multicomponent reactions: These reactions combine multiple reactants in a single reaction vessel to form the desired product.
Industrial Production Methods
Industrial production of benzothiazole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms are employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
6-[4-(1,3-Benzothiazol-2-yl)-1,2-dihydro-3H-pyrazol-3-ylidene]-3-methoxy-4-propylcyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
6-[4-(1,3-Benzothiazol-2-yl)-1,2-dihydro-3H-pyrazol-3-ylidene]-3-methoxy-4-propylcyclohexa-2,4-dien-1-one has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-[4-(1,3-Benzothiazol-2-yl)-1,2-dihydro-3H-pyrazol-3-ylidene]-3-methoxy-4-propylcyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets and pathways. For example, benzothiazole derivatives have been shown to inhibit enzymes such as dihydroorotase and DNA gyrase, which are involved in bacterial and cancer cell proliferation . The compound may also interact with cellular receptors and signaling pathways, modulating biological responses .
Comparison with Similar Compounds
Similar Compounds
1,3-Benzothiazole: A simpler benzothiazole derivative with similar biological activities.
2-Arylbenzothiazole: Known for its anti-cancer and antimicrobial properties.
6-Hydroxy-1,3-benzothiazol-2-yl derivatives: Exhibits similar chemical reactivity and biological activities.
Uniqueness
6-[4-(1,3-Benzothiazol-2-yl)-1,2-dihydro-3H-pyrazol-3-ylidene]-3-methoxy-4-propylcyclohexa-2,4-dien-1-one is unique due to its complex structure, which combines a benzothiazole moiety with a pyrazole ring. This unique structure contributes to its diverse chemical reactivity and potential biological activities, making it a valuable compound for scientific research and industrial applications .
Properties
CAS No. |
136507-02-3 |
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Molecular Formula |
C20H19N3O2S |
Molecular Weight |
365.5 g/mol |
IUPAC Name |
2-[4-(1,3-benzothiazol-2-yl)-1H-pyrazol-5-yl]-5-methoxy-4-propylphenol |
InChI |
InChI=1S/C20H19N3O2S/c1-3-6-12-9-13(16(24)10-17(12)25-2)19-14(11-21-23-19)20-22-15-7-4-5-8-18(15)26-20/h4-5,7-11,24H,3,6H2,1-2H3,(H,21,23) |
InChI Key |
YMZWNHMMZJDPGR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=C(C=C1OC)O)C2=C(C=NN2)C3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
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